3-Azetidinyl benzoate

Vue d'ensemble

Description

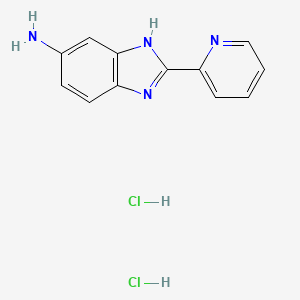

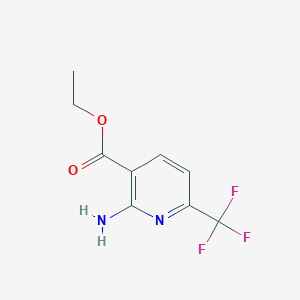

3-Azetidinyl benzoate is a heterocyclic compound. It is also known as azetidin-3-yl benzoate . It has gained attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Synthesis Analysis

Azetidines, including this compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .Molecular Structure Analysis

The molecular formula of this compound is C10H11NO2 . Its molecular weight is 177.2 g/mol .Chemical Reactions Analysis

Azetidines, including this compound, have unique reactivity that can be triggered under appropriate reaction conditions . This reactivity is driven by a considerable ring strain . Recent advances in the chemistry and reactivity of azetidines have been reported .Applications De Recherche Scientifique

Asymmetric Hydrolysis and Chemical Conversion

- Asymmetric hydrolysis of d1 R* benzoate (d1 3) can be effectively achieved by Bacillus subtilis, resulting in the production of optically-active R-hydroxyethyl azetidinone. This product is then chemically converted into β-azetidinyl acetyl thioester derivative and further into carbapenem derivative, illustrating its utility in synthesizing complex biochemical compounds (Hirai, Miyakoshi, & Naito, 1989).

Synthesis and Anti-Inflammatory Activity

- Indolyl azetidinones, synthesized through the reaction of hydrazones with chloro acetyl chloride, demonstrate significant anti-inflammatory activity. This highlights the potential of 3-azetidinyl benzoate derivatives in developing new anti-inflammatory drugs (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Antimicrobial and Antifungal Activities

- Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, synthesized from this compound, show promising antibacterial and antifungal activities, especially those with chloro and methoxy groups. These findings suggest potential applications in treating microbial infections (Patel & Patel, 2011).

Antibacterial Agents

- 7-Azetidinylquinolones, including derivatives of this compound, have been shown to possess significant antibacterial properties. The structure-activity relationship studies indicate that chirality at the azetidine and oxazine rings is crucial for enhancing in vitro activity and oral efficacy, suggesting potential in developing new antibacterial drugs (Frigola et al., 1995).

Antitubercular Activities

- Novel trihydroxy benzamido azetidin-2-one derivatives exhibit notable antitubercular activities, comparable to standard drugs like isoniazid. This indicates the potential of this compound derivatives in treating tuberculosis (Ilango & Arunkumar, 2011).

Rearrangement in Synthesis

- Azetidinyl benzothiazolyl disulphides, derived from this compound, can rearrange to form 2β-(benzothiazolylthiomethyl)penams upon thermolysis, demonstrating their versatility in chemical synthesis (Alpegiani, Giudici, Perrone, & Borghi, 1990).

Chromogenic Chemosensor

- Azo 8-hydroxyquinoline benzoate, derived from this compound, acts as a selective chromogenic chemosensor for detecting metal ions like Hg2+ and Cu2+, indicating its potential application in environmental monitoring and metal ion detection (Cheng et al., 2006).

Orientations Futures

Mécanisme D'action

Biochemical Pathways

For instance, the benzoyl-CoA pathway is widely distributed in nature and catabolizes a wide range of compounds, including benzene, toluene, ethylbenzene, and xylene . .

Pharmacokinetics

Pharmacokinetics is the study of the rate processes associated with the absorption, distribution, metabolism, and elimination of a drug . These properties significantly impact a compound’s bioavailability and therapeutic efficacy.

Propriétés

IUPAC Name |

azetidin-3-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMYWVLACJWVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What innovative approach does the research highlight for achieving asymmetric synthesis of the β-lactam, methyl 4-[3-hydroxy-2,2-dimethyl-1-(1-methylethyl)-4-oxo-3-azetidinyl]benzoate?

A1: The research investigates two distinct methods for the asymmetric synthesis of the target β-lactam:

Q2: How does X-ray crystallography contribute to understanding the observed enantioselectivity and diastereoselectivity in this photochemical synthesis?

A2: X-ray crystallographic data for various α-oxoamides provided valuable insights into the origins of the observed selectivity. By analyzing the crystal structures, researchers could correlate the spatial arrangement of the reacting molecules with the stereochemical outcome of the photochemical reaction. This analysis validated the prediction of the absolute configuration of the β-lactam based on the topochemical control principle, which postulates that the reaction pathway is governed by the geometry of the reacting species in the solid state [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B1395302.png)

![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1395313.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1395315.png)